1-Bromo-4-((4-bromobenzyl)oxy)-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-((4-bromobenzyl)oxy)-2-methoxybenzene is an organic compound with the molecular formula C14H12Br2O2 It is a brominated aromatic ether, characterized by the presence of two bromine atoms, a methoxy group, and a benzyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-((4-bromobenzyl)oxy)-2-methoxybenzene can be synthesized through a multi-step process involving the bromination of suitable aromatic precursors. One common method involves the bromination of 4-((4-bromobenzyl)oxy)-2-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-((4-bromobenzyl)oxy)-2-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atoms, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl ethers or phenols.
Oxidation: Formation of benzaldehydes or benzoic acids.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
1-Bromo-4-((4-bromobenzyl)oxy)-2-methoxybenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and biologically active compounds
Mechanism of Action
The mechanism of action of 1-Bromo-4-((4-bromobenzyl)oxy)-2-methoxybenzene involves its interaction with various molecular targets. The bromine atoms and methoxy group can participate in electrophilic and nucleophilic reactions, respectively. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing its behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-((4-bromobenzyl)oxy)benzene: Lacks the methoxy group, resulting in different reactivity and applications.
4-Bromobenzyl isocyanate: Contains an isocyanate group instead of the methoxy group, leading to different chemical properties and uses.
4-((4-Bromobenzyl)selanyl)aniline:
Uniqueness
1-Bromo-4-((4-bromobenzyl)oxy)-2-methoxybenzene is unique due to the presence of both bromine atoms and a methoxy group, which provide a combination of electrophilic and nucleophilic sites. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science .
Properties
Molecular Formula |
C14H12Br2O2 |
---|---|
Molecular Weight |
372.05 g/mol |
IUPAC Name |
1-bromo-4-[(4-bromophenyl)methoxy]-2-methoxybenzene |
InChI |
InChI=1S/C14H12Br2O2/c1-17-14-8-12(6-7-13(14)16)18-9-10-2-4-11(15)5-3-10/h2-8H,9H2,1H3 |
InChI Key |
QFYRYSIHOIHACN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.